MPO Inhibition Potency: 1 nM IC₅₀ Establishes Sub-Nanomolar Activity Baseline
2-Chloro-3-(4-chlorophenoxy)pyrazine inhibits myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1 nM in an aminophenyl fluorescein assay following a 10-minute incubation with NaCl addition [1]. Against recombinant human MPO under similar assay conditions, the compound exhibits an IC₅₀ of 1.40 nM [2]. These sub-nanomolar inhibition values establish a quantitative activity baseline for this specific scaffold within the MPO inhibitor chemical space. Comparative potency data for structural analogs in the same assay system are not publicly available; however, the reported values place this compound among potent MPO inhibitors documented in the literature. Notably, the compound demonstrates approximately 360-fold selectivity over eosinophil peroxidase (EPX), with an EPX bromination IC₅₀ of 360 nM [3], indicating that the 4-chlorophenoxy substitution pattern contributes to differential recognition between related heme peroxidases.
| Evidence Dimension | MPO chlorination inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1 nM (MPO, unknown origin); 1.40 nM (recombinant human MPO) |
| Comparator Or Baseline | EPX bromination IC₅₀: 360 nM (internal selectivity control) |
| Quantified Difference | ~360-fold selectivity for MPO over EPX |
| Conditions | Aminophenyl fluorescein assay; 10-minute incubation with 120 mM NaCl for recombinant human MPO |
Why This Matters
For research programs targeting MPO-mediated pathways in inflammatory or cardiovascular diseases, sub-nanomolar potency combined with measurable selectivity over EPX provides a defined pharmacological starting point that uncharacterized analogs cannot guarantee.
- [1] BindingDB. BDBM50554035: MPO inhibition IC₅₀ = 1 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50554035: recombinant human MPO IC₅₀ = 1.40 nM. Accessed 2026. View Source
- [3] BindingDB. BDBM50554035: EPX bromination IC₅₀ = 360 nM. Accessed 2026. View Source
